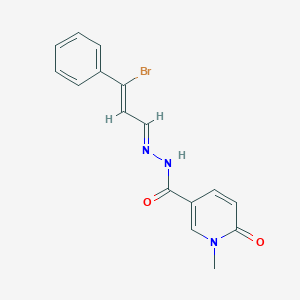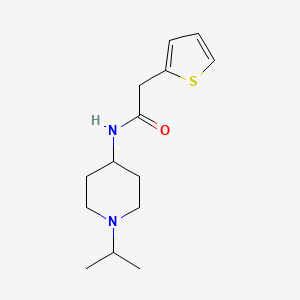![molecular formula C14H15NO2 B4982947 6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B4982947.png)
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, commonly known as MDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDQ belongs to the class of furoquinolines, which are known for their diverse biological activities, including antimalarial, antitumor, and antibacterial properties. In
Wirkmechanismus
The mechanism of action of MDQ is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. MDQ binds to the colchicine binding site on tubulin, leading to the destabilization of microtubules and the disruption of mitotic spindle formation. This results in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
MDQ has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and promotion of neuronal survival. MDQ has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MDQ in lab experiments is its low toxicity, which makes it a safe and viable option for in vitro and in vivo studies. MDQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MDQ is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on MDQ. One area of interest is the development of more potent and selective analogs of MDQ that can be used in the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the potential synergistic effects of MDQ with other chemotherapeutic agents. Furthermore, the elucidation of the exact mechanism of action of MDQ can provide insights into the development of novel cancer therapies.
Synthesemethoden
MDQ can be synthesized through a multistep process that involves the condensation of 2,4-dimethyl-3-oxobutanal with 2-amino-3-methoxyphenol under acidic conditions. The resulting intermediate is then subjected to cyclization, followed by reduction with sodium borohydride to yield MDQ.
Wissenschaftliche Forschungsanwendungen
MDQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, MDQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MDQ exerts its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting the microtubule network. In neurodegenerative disease research, MDQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
Eigenschaften
IUPAC Name |
6-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYLXKRBJRNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C(=C2O1)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)


![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)